molecular formula C10H10N4O3S2 B11054499 methyl 3-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}thiophene-2-carboxylate

methyl 3-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B11054499
M. Wt: 298.3 g/mol
InChI Key: REHAIIMSFJPDOE-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a 1H-1,2,3-triazole moiety, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common approach is the “click” chemistry method, which is known for its efficiency and selectivity. The process generally starts with the preparation of the 1H-1,2,3-triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is unique due to its combination of a triazole ring, a thiophene ring, and an ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives .

Properties

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 3-[[2-(2H-triazol-4-ylsulfanyl)acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C10H10N4O3S2/c1-17-10(16)9-6(2-3-18-9)12-7(15)5-19-8-4-11-14-13-8/h2-4H,5H2,1H3,(H,12,15)(H,11,13,14)

InChI Key

REHAIIMSFJPDOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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